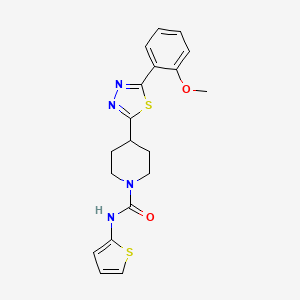
2-Methyl-1,3-thiazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methyl-1,3-thiazole-4-sulfonamide” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . The thiazole ring is a key component of vitamin B1 (thiamine) and is used in the synthesis of various chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Synthesis Analysis
The synthesis of thiazole derivatives, including “2-Methyl-1,3-thiazole-4-sulfonamide”, often involves the use of 2-aminothiazoles as a starting material . These compounds are then subjected to various chemical reactions to create a diverse range of heterocyclic analogues . The synthesized compounds are typically characterized using Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1,3-thiazole-4-sulfonamide” consists of a thiazole ring, which is planar and aromatic . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton, which is between 7.27 and 8.77 ppm, and the calculated π-electron density show that the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and a specific gravity of 1.2 .
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazole derivatives, including 2-Methyl-1,3-thiazole-4-sulfonamide, have been found to exhibit antioxidant properties . These compounds can neutralize free radicals, which are harmful to biological systems, thereby preventing oxidative stress-related diseases.
Analgesic and Anti-inflammatory Activity
Thiazole compounds have been reported to possess analgesic and anti-inflammatory properties . This makes them potential candidates for the development of new drugs for pain and inflammation management.
Antimicrobial Activity
Thiazole derivatives have shown significant antimicrobial activity against various bacterial strains . For instance, some N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives have demonstrated preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .
Antifungal Activity
Thiazole compounds, such as Abafungin, have been used as antifungal drugs . They can inhibit the growth of fungi, making them useful in the treatment of various fungal infections.
Antiviral Activity
Thiazole derivatives have also been found to exhibit antiviral properties . For example, Ritonavir, an antiretroviral drug, contains a thiazole ring .
Diuretic Activity
Thiazole compounds have been associated with diuretic activity . They can increase the excretion of water from the body, which can be beneficial in conditions like hypertension and edema.
Anticonvulsant Activity
Thiazole derivatives have been studied for their anticonvulsant properties . They can help in the management of epileptic seizures.
Antitumor or Cytotoxic Activity
Thiazole compounds have shown potential as antitumor or cytotoxic drug molecules . Some synthesized compounds have been determined for their antitumor activity against liver carcinoma cell line HepG2 .
Safety And Hazards
Zukünftige Richtungen
In the field of medicinal chemistry, there is ongoing research into the design and development of different thiazole derivatives due to their diverse therapeutic roles . Green chemistry approaches, which aim to minimize the environmental impact of chemical synthesis, are also being explored for the synthesis of thiazole derivatives .
Eigenschaften
IUPAC Name |
2-methyl-1,3-thiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2S2/c1-3-6-4(2-9-3)10(5,7)8/h2H,1H3,(H2,5,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYJUFUPGOFJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,3-thiazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


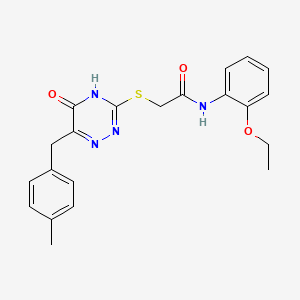
![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2607816.png)

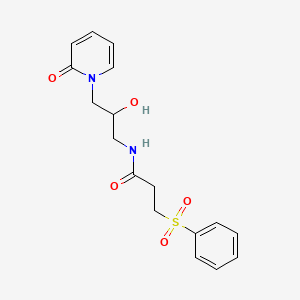


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2607822.png)
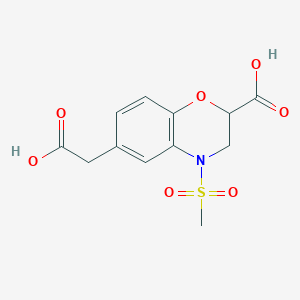
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2607826.png)
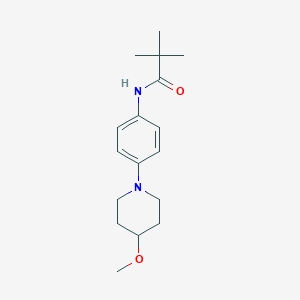
![8-fluoro-2-(6-methylnicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2607830.png)
![N-(4-chlorophenethyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2607831.png)
